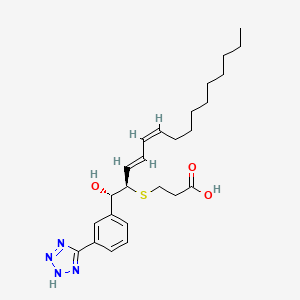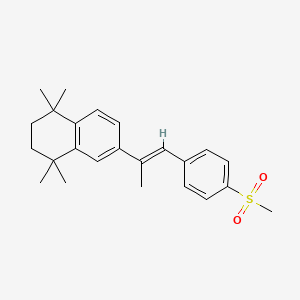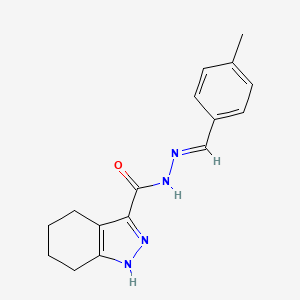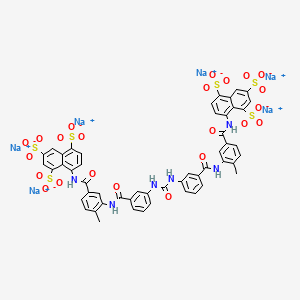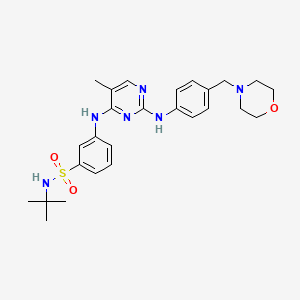
N-(tert-Butyl)-3-((5-methyl-2-((4-(morpholinomethyl)phenyl)-amino)pyrimidin-4-yl)amino)benzenesulfonamide
Descripción general
Descripción
TG-46 is an inhibitor of JAK2, FLT3, RET, JAK3.
Aplicaciones Científicas De Investigación
Pharmacological Research
TG-46 is a small molecule drug . It’s a P2Y6 receptor agonist , which means it can bind to and activate P2Y6 receptors. This class of drugs is often used in pharmacological research to study the function and role of P2Y6 receptors in various biological processes.
Eye Diseases
TG-46 has been identified as a potential therapeutic agent for eye diseases . It’s currently in the preclinical stage of development for the treatment of glaucoma , a common eye condition that can lead to vision loss if not treated early.
Drug Development
The compound is being developed by Glaucopharm Ltd . The company is actively researching the drug’s potential applications and effectiveness. This includes conducting preclinical trials to evaluate its safety and efficacy before it can be tested in humans.
Mecanismo De Acción
References:
- Lindner, P., Christensen, S. B., Nissen, P., Møller, J. V., & Engedal, N. (2020). Cell death induced by the ER stressor thapsigargin involves death receptor 5, a non-autophagic function of MAP1LC3B, and distinct contributions from unfolded protein response components. Cell Communication and Signaling, 18(1), 12
- Beyond Achondroplasia. (n.d.). TA-46 Mechanism Of Action. Retrieved from here
: Cell Communication and Signaling article : Beyond Achondroplasia
Propiedades
IUPAC Name |
N-tert-butyl-3-[[5-methyl-2-[4-(morpholin-4-ylmethyl)anilino]pyrimidin-4-yl]amino]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N6O3S/c1-19-17-27-25(29-21-10-8-20(9-11-21)18-32-12-14-35-15-13-32)30-24(19)28-22-6-5-7-23(16-22)36(33,34)31-26(2,3)4/h5-11,16-17,31H,12-15,18H2,1-4H3,(H2,27,28,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMXZBJJTHQWMEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1NC2=CC(=CC=C2)S(=O)(=O)NC(C)(C)C)NC3=CC=C(C=C3)CN4CCOCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N6O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40587365 | |
| Record name | N-tert-Butyl-3-[(5-methyl-2-{4-[(morpholin-4-yl)methyl]anilino}pyrimidin-4-yl)amino]benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40587365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
510.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(tert-Butyl)-3-((5-methyl-2-((4-(morpholinomethyl)phenyl)-amino)pyrimidin-4-yl)amino)benzenesulfonamide | |
CAS RN |
936091-15-5 | |
| Record name | N-tert-Butyl-3-[(5-methyl-2-{4-[(morpholin-4-yl)methyl]anilino}pyrimidin-4-yl)amino]benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40587365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is it important to accurately simulate megavoltage photon beams produced by medical linear accelerators?
A1: Accurate simulations are crucial for:
- Treatment planning: Precise dose calculations are essential to deliver the intended radiation dose to the tumor while sparing healthy tissues. []
- Quality assurance: Simulations help verify treatment plans and ensure the linear accelerator delivers radiation as expected. []
- Understanding beam characteristics: Simulations provide detailed insights into factors influencing the beam's behavior, like energy deposition patterns. []
Q2: What is the role of the BEAM code in simulating photon beams?
A2: BEAM is a Monte Carlo code specifically designed to simulate radiation transport, including the interactions of photons and electrons with matter. It's used to model the production and characteristics of photon beams from linear accelerators. []
Q3: Which parameters of the electron beam incident on the target are important for accurate photon beam simulations, and how are they determined?
A3: Key parameters include:
- Mean energy: Affects the penetration depth of the photon beam. []
- FWHM (Full Width at Half Maximum) of intensity distribution: Influences the beam's shape and off-axis dose distribution. []
- Angle of incidence: Impacts the symmetry of the dose distribution. []
Q4: What are off-axis factors, and why are they important in photon beam simulations?
A4: Off-axis factors quantify how the radiation dose changes as you move away from the central axis of the beam. These factors are crucial for:
- Accurate dose calculation: Tumors are rarely perfectly centered, so off-axis factors help determine the dose delivered to different tumor regions. []
- Evaluating beam flatness: Ideally, the dose should be relatively uniform across the treatment field. Off-axis factors help assess variations in dose. []
Q5: Which parameters significantly impact the off-axis factors in simulations?
A5: The following parameters significantly influence off-axis factors:
- Mean electron beam energy []
- FWHM of electron beam intensity distribution []
- Electron beam angle of incidence []
- Dimensions of the primary collimator opening []
- Material and density of the flattening filter []
Q6: How sensitive are depth-dose curves to the electron beam parameters in simulations?
A6: Depth-dose curves are mainly sensitive to:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



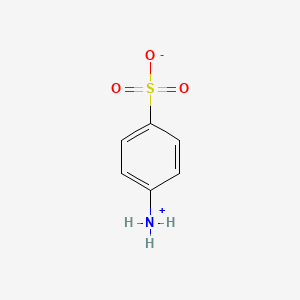
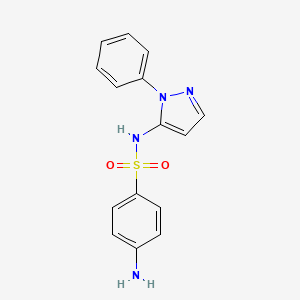
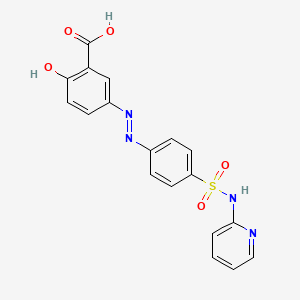


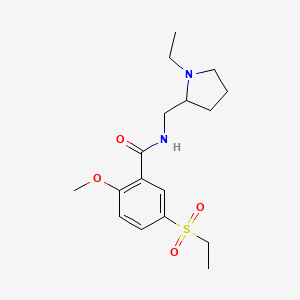
![3-[3-(3-Hydroxy-2-phenylpropanoyl)oxy-8-methyl-8-azoniabicyclo[3.2.1]octan-8-yl]propane-1-sulfonate](/img/structure/B1682714.png)
